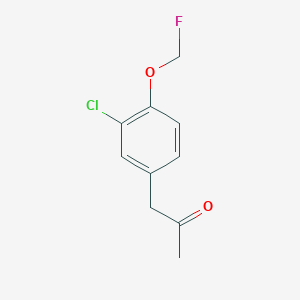

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one

Description

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one (CAS 1804175-39-0) is a substituted propan-2-one derivative with the molecular formula C₁₀H₁₀ClFO₂ and a molar mass of 216.64 g/mol. The compound features a phenyl ring substituted at the 3-position with a chlorine atom and at the 4-position with a fluoromethoxy group (-OCH₂F), linked to a propan-2-one backbone. Predicted physical properties include a density of 1.222±0.06 g/cm³ and a boiling point of 292.2±30.0 °C .

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

1-[3-chloro-4-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10ClFO2/c1-7(13)4-8-2-3-10(14-6-12)9(11)5-8/h2-3,5H,4,6H2,1H3 |

InChI Key |

UTIPRGLQQSRFLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OCF)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(fluoromethoxy)benzene and propanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoromethoxy groups on the aromatic

Biological Activity

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃ClF₁O

- Molecular Weight : Approximately 251.08 g/mol

- Functional Groups : The compound features a propanone backbone, a chloro substituent on the phenyl ring, and a fluoromethoxy group, which contribute to its chemical reactivity and biological interactions.

The biological activity of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation or microbial metabolism.

- Receptor Interaction : Preliminary studies suggest that it may bind to receptors, modulating their activity and affecting downstream signaling pathways .

- Electrophilic Reactions : As an electrophile, it can react with nucleophilic sites on biomolecules, leading to covalent modifications that alter the structure and function of target proteins.

Antimicrobial Properties

Research indicates that 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential metabolic pathways in bacteria. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest it may reduce inflammation by inhibiting key enzymes involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activities of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one:

-

Antimicrobial Activity Study :

- Objective : Evaluate the compound's efficacy against various bacterial strains.

- Findings : Demonstrated significant inhibition of bacterial growth, with mechanisms involving membrane disruption and enzyme inhibition.

- : Promising candidate for developing new antibiotics.

-

Anti-inflammatory Study :

- Objective : Assess the compound's impact on inflammatory markers in vitro.

- Findings : Reduced levels of pro-inflammatory cytokines in treated cells compared to controls.

- : Potential therapeutic application in treating inflammatory diseases.

Applications

The unique properties of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one make it suitable for various applications:

- Medicinal Chemistry : As a lead compound for drug development targeting microbial infections and inflammatory conditions.

- Organic Synthesis : Utilized as a building block for synthesizing more complex organic molecules .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity | Mechanism of Action |

|---|---|---|---|

| 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-2-one | 251.08 g/mol | Antimicrobial, Anti-inflammatory | Enzyme inhibition, Receptor modulation |

| 1-Chloro-1-(3-chloro-5-(fluoromethoxy)phenyl)propan-2-one | 251.08 g/mol | Antimicrobial | Membrane disruption, Enzyme inhibition |

| LY3154207 (related compound) | Varies | D1 receptor modulation | Positive allosteric modulation |

Comparison with Similar Compounds

The compound’s structural and functional analogs are explored below, with emphasis on substituent effects, synthesis pathways, and biological activities.

Structural Analogs with Halogenated Phenyl Substituents

Key Observations :

- Substituent Position : The 3-Cl,4-fluoromethoxy substitution in the target compound contrasts with analogs like 1-(2-Cl-4-F-phenyl)propan-1-one, where halogen positions alter electronic distribution and steric interactions .

- Functional Groups : The fluoromethoxy group (-OCH₂F) introduces moderate electron-withdrawing effects compared to trifluoromethyl (-CF₃) in 9o , which may reduce metabolic degradation compared to methoxy (-OCH₃) groups.

Analogs with Enone or Heterocyclic Moieties

Key Observations :

- Enone Systems: The α,β-unsaturated ketone in 3-(4-chlorophenyl)prop-2-en-1-one enhances reactivity for Michael additions, unlike the saturated propan-2-one backbone of the target compound .

- Heterocyclic Derivatives: Azetidinone-containing analogs (e.g., 3-chloro-4-(2-chlorophenyl)azetidin-2-ones) demonstrate significant antimicrobial activity, suggesting that chloro-phenyl groups synergize with heterocycles for bioactivity .

Pharmacologically Relevant Analogs

Key Observations :

- Synthetic Utility : The target compound’s fluoromethoxy group may offer advantages in stability during reductive amination compared to trifluoromethyl analogs, as seen in fenfluramine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.